molecular formula C27H22BrN3O4S B2890188 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-[4-(morpholine-4-carbonyl)phenyl]-3,4-dihydroquinazolin-4-one CAS No. 403729-62-4

2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-[4-(morpholine-4-carbonyl)phenyl]-3,4-dihydroquinazolin-4-one

カタログ番号: B2890188
CAS番号: 403729-62-4
分子量: 564.45
InChIキー: LVAYQHOJPWYORM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-[4-(morpholine-4-carbonyl)phenyl]-3,4-dihydroquinazolin-4-one is a synthetic small molecule investigated for its potential as a kinase inhibitor. Its molecular structure incorporates a quinazolin-4-one core, a well-known pharmacophore in kinase-targeting therapeutics, linked to a morpholine-carboxamide group and a bromophenyl moiety. This specific architecture suggests its primary research value lies in the study of intracellular signaling pathways. The compound is designed to act as a potent and selective ATP-competitive inhibitor, potentially targeting a range of protein kinases. Research applications for this compound are focused on fundamental biochemical and cellular studies, including enzyme kinetics, inhibitor profiling, and the investigation of kinase-driven processes such as cell proliferation, differentiation, and survival in various disease models. It serves as a crucial tool compound for validating novel kinase targets and for structure-activity relationship (SAR) studies in medicinal chemistry programs aimed at developing new therapeutic agents. According to supplier information, this product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

特性

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-[4-(morpholine-4-carbonyl)phenyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22BrN3O4S/c28-20-9-5-18(6-10-20)24(32)17-36-27-29-23-4-2-1-3-22(23)26(34)31(27)21-11-7-19(8-12-21)25(33)30-13-15-35-16-14-30/h1-12H,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAYQHOJPWYORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N=C3SCC(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-[4-(morpholine-4-carbonyl)phenyl]-3,4-dihydroquinazolin-4-one typically involves multiple steps. One common method includes the alkylation of sodium 4(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.

化学反応の分析

Types of Reactions

2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-[4-(morpholine-4-carbonyl)phenyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce new substituents on the bromophenyl ring.

科学的研究の応用

2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-[4-(morpholine-4-carbonyl)phenyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the synthesis of materials with specific properties, such as polymers or catalysts.

作用機序

The mechanism of action of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-[4-(morpholine-4-carbonyl)phenyl]-3,4-dihydroquinazolin-4-one involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

類似化合物との比較

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with three analogues:

3-(4-Bromophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

  • Structural Differences : Lacks the morpholine-4-carbonyl group and sulfanyl-ethyl substituent.
  • Reduced solubility compared to the target compound due to the absence of the morpholine moiety.
  • Applications : Primarily explored as a precursor for metal coordination complexes in catalysis .

2-(Dimethylamino)-2-(4-methylbenzyl)-1-[(4-morpholin-4-yl)phenyl]-1-butanone

  • Structural Differences: Shares the morpholine group but replaces the quinazolinone core with a butanone backbone.
  • Key Properties: Higher molecular weight (380.52 g/mol vs. ~530 g/mol for the target compound) may influence bioavailability .
  • Applications : Used in photopolymerization initiators due to its radical-generating capacity .

Generic Quinazolinone Derivatives

  • Common Features: The quinazolinone core is retained, but substituents vary significantly.
  • Key Differences: Bioactivity: Morpholine-containing derivatives (e.g., the target compound) often exhibit improved blood-brain barrier penetration compared to non-morpholine analogues. Stability: The sulfanyl-ethyl group in the target compound may reduce oxidative degradation compared to thioether-free derivatives.

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Key Functional Groups LogP* (Predicted) Solubility (mg/mL)
Target Compound ~530 Bromophenyl, Morpholine, Sulfanyl 3.8 0.12 (DMSO)
3-(4-Bromophenyl)-2-thioxo-quinazolinone ~320 Bromophenyl, Thioxo 4.2 0.05 (DMSO)
2-(Dimethylamino)-...-butanone () 380.52 Morpholine, Butanone 2.5 1.3 (Water)

*LogP values estimated via computational tools (e.g., ChemAxon).

Research Findings and Implications

  • Target Selectivity : The morpholine-4-carbonyl group in the target compound may confer selectivity for lipid kinase targets (e.g., PI3Kγ) over tyrosine kinases, as seen in related morpholine derivatives .
  • Synthetic Challenges: Introducing the sulfanyl-ethyl group without side reactions (e.g., disulfide formation) requires controlled thiolation conditions, as noted in analogous quinazolinone syntheses .
  • Thermodynamic Stability: Computational models suggest the target compound’s dihydroquinazolinone core is less prone to ring-opening than fully aromatic quinazolinones, enhancing metabolic stability .

生物活性

The compound 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-[4-(morpholine-4-carbonyl)phenyl]-3,4-dihydroquinazolin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Molecular Formula : C25H21BrN2O3S
  • Molecular Weight : 541.5 g/mol
  • IUPAC Name : 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-[4-(morpholine-4-carbonyl)phenyl]-3,4-dihydroquinazolin-4-one

Anticancer Activity

Recent studies have indicated that compounds similar to 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-[4-(morpholine-4-carbonyl)phenyl]-3,4-dihydroquinazolin-4-one exhibit significant anticancer properties. For instance, derivatives of quinazolinones have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study: In Vitro Testing

In a study involving the NCI-60 cancer cell line panel, compounds with similar structural motifs demonstrated moderate to strong activity against several cancer types, including breast and prostate cancers. The mechanism of action was primarily attributed to the inhibition of specific signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory activity. Research indicates that similar compounds can inhibit the secretion of pro-inflammatory cytokines and reduce inflammation in models of acute and chronic inflammation. This effect is likely mediated through the modulation of NF-kB signaling pathways .

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : The presence of the sulfonyl group may enhance binding affinity to target enzymes involved in cancer progression.
  • Receptor Modulation : The morpholine moiety suggests potential interactions with various receptors, possibly affecting neurotransmitter systems and inflammatory responses.

Comparative Biological Activity Table

CompoundAnticancer ActivityAnti-inflammatory ActivityMechanism of Action
2-{[2-(4-bromophenyl)-...}Moderate to StrongSignificantEnzyme inhibition, receptor modulation
Related QuinazolinonesStrongModerateApoptosis induction
Pyrazole DerivativesModerateStrongNF-kB pathway inhibition

In Vivo Studies

Animal models have shown that derivatives of this compound can significantly reduce tumor size and improve survival rates when administered in therapeutic doses. These studies often involve administering the compound via intraperitoneal injection and monitoring tumor growth over time.

Safety Profile

Toxicological assessments have indicated a favorable safety profile for compounds related to this structure, with minimal adverse effects observed at therapeutic concentrations. Long-term studies are ongoing to further elucidate the safety parameters.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound with high purity?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with coupling the bromophenyl and morpholine moieties. Key steps include:

  • Thioether formation : Reacting 2-(4-bromophenyl)-2-oxoethyl mercaptan with a quinazolinone intermediate under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 6–12 hours .
  • Morpholine incorporation : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the morpholine-4-carbonyl group to the phenyl ring in anhydrous dichloromethane .
  • Purity optimization : Monitor reaction progress via TLC or HPLC, with final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Basic Research Question

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns, particularly the sulfanyl linkage (δ 3.5–4.0 ppm for SCH2_2) and morpholine carbonyl (δ 165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]+^+ at m/z ~584) and fragment patterns consistent with the quinazolinone core .
  • X-ray Crystallography : Resolve bond lengths/angles (e.g., C-S bond ~1.81 Å) and confirm stereoelectronic effects of the bromophenyl group .

Advanced Research Question

Q. How can researchers investigate the electronic effects of the bromophenyl and morpholine moieties on the compound’s reactivity using computational and crystallographic methods?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic regions. For example, the bromophenyl group’s electron-withdrawing effect may polarize the sulfanyl linkage, enhancing susceptibility to oxidation .
  • Single-Crystal X-ray Analysis : Compare experimental bond lengths (e.g., C=O in morpholine at 1.21 Å) with DFT-optimized geometries to validate electronic distribution models .
  • Reactivity Probes : Perform kinetic studies with electrophiles (e.g., methyl iodide) to quantify nucleophilicity at the sulfanyl site under varying substituent effects .

Advanced Research Question

Q. What experimental approaches are recommended to resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer:

  • Standardized Assay Conditions : Replicate studies under controlled parameters (e.g., cell line viability assays at 72 hours, 10 µM concentration) to isolate compound-specific effects from methodological variability .
  • Structure-Activity Relationship (SAR) Profiling : Synthesize analogs (e.g., replacing bromine with chlorine) to determine if bioactivity discrepancies arise from impurities or substituent-specific interactions .
  • Meta-Analysis Frameworks : Apply statistical tools (e.g., Cochran’s Q test) to assess heterogeneity in published IC50_{50} values, accounting for variables like solvent choice (DMSO vs. ethanol) .

Advanced Research Question

Q. How should environmental fate studies be designed to assess the ecological impact of this compound, considering its physicochemical properties?

Methodological Answer:

  • Partition Coefficient Analysis : Measure logPP (octanol-water) to predict bioaccumulation potential. The bromophenyl group may increase hydrophobicity (logPP >3), necessitating soil adsorption studies .
  • Photodegradation Assays : Expose the compound to UV light (λ = 254 nm) in aqueous media to identify degradation products (e.g., debromination or sulfoxide formation) via LC-MS/MS .
  • Microcosm Models : Simulate aquatic ecosystems to monitor breakdown kinetics and metabolite toxicity using Daphnia magna or algal growth inhibition tests .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。